molecular formula F4H3NP2Si B1618623 CID 144495 CAS No. 71579-72-1

CID 144495

Cat. No.: B1618623
CAS No.: 71579-72-1
M. Wt: 183.057 g/mol
InChI Key: AYEUPIVIUPZAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 144495 is a chemical compound indexed in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information. Based on PubChem entries and comparative analyses (e.g., Figure 8 in ), this compound is hypothesized to belong to a class of triterpenoids or steroid derivatives, given its association with compounds like betulin (CID 72326) and taurocholic acid (CID 6675) in structural overlays .

Properties

CAS No.

71579-72-1

Molecular Formula

F4H3NP2Si

Molecular Weight

183.057 g/mol

InChI

InChI=1S/F4H3NP2Si/c1-6(2)5(8)7(3)4/h8H3

InChI Key

AYEUPIVIUPZAFV-UHFFFAOYSA-N

SMILES

N([SiH3])(P(F)F)P(F)F

Canonical SMILES

N([SiH3])(P(F)F)P(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs of CID 144495 include:

  • Betulin (CID 72326): A lupane-type triterpenoid with anti-inflammatory and antiviral properties.
  • Betulinic Acid (CID 64971): A derivative of betulin, known for its antitumor and anti-HIV activity.
  • Taurocholic Acid (CID 6675) : A bile acid involved in lipid digestion and signaling.
  • 3-O-Caffeoyl Betulin (CID 10153267) : A betulin derivative with enhanced solubility and bioactivity due to caffeoyl substitution.
Table 1: Structural and Functional Comparison
Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
This compound* Hypothetical ~450 (estimated) Hydroxyl, carboxyl groups Potential enzyme inhibition
Betulin (72326) C₃₀H₅₀O₂ 442.7 Hydroxyl, olefinic bonds Anti-inflammatory, antiviral
Betulinic Acid (64971) C₃₀H₄₈O₃ 456.7 Carboxyl, hydroxyl groups Anticancer, anti-HIV
Taurocholic Acid (6675) C₂₆H₄₅NO₆S 515.7 Sulfonic acid, amide linkage Lipid digestion, bile acid signaling
3-O-Caffeoyl Betulin (10153267) C₃₉H₅₄O₅ 610.8 Caffeoyl ester, hydroxyl Enhanced solubility, antimicrobial

Key Differences and Similarities

  • Functional Groups: Unlike betulin (hydroxyl and olefinic bonds), this compound may feature carboxyl groups, enhancing its polarity and solubility compared to non-polar triterpenoids.
  • Biological Targets : Taurocholic acid (CID 6675) primarily interacts with bile acid receptors, while this compound is hypothesized to inhibit enzymes like cytochrome P450 or steroidogenic enzymes, similar to betulinic acid .
  • Bioactivity : Betulin derivatives (e.g., CID 10153267) show improved pharmacokinetics due to esterification, suggesting this compound could be optimized via similar structural modifications .

Docking Studies and Molecular Interactions

In silico docking studies (Table 5, ) highlight that triterpenoids like betulin exhibit strong binding affinities to proteins involved in inflammation and cancer. This compound, with its carboxyl and hydroxyl groups, may interact with similar targets, such as:

  • Cytochrome P450 3A4 (CYP3A4) : Critical for drug metabolism; inhibition could modulate pharmacokinetics.
  • Steroidogenic Acute Regulatory Protein (StAR) : A target for endocrine-disrupting compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.